molecular formula C20H20N4O2S B2415083 2-(Furan-2-yl)-5-(pyrrolidin-1-yl(p-tolyl)methyl)thiazolo[3,2-b][1,2,4]triazol-6-ol CAS No. 896292-96-9

2-(Furan-2-yl)-5-(pyrrolidin-1-yl(p-tolyl)methyl)thiazolo[3,2-b][1,2,4]triazol-6-ol

Cat. No.: B2415083
CAS No.: 896292-96-9
M. Wt: 380.47
InChI Key: QXWNZCRLPXBUEP-UHFFFAOYSA-N
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Description

2-(Furan-2-yl)-5-(pyrrolidin-1-yl(p-tolyl)methyl)thiazolo[3,2-b][1,2,4]triazol-6-ol is a complex organic compound that features a unique combination of furan, pyrrolidine, p-tolyl, thiazole, and triazole moieties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Furan-2-yl)-5-(pyrrolidin-1-yl(p-tolyl)methyl)thiazolo[3,2-b][1,2,4]triazol-6-ol typically involves multi-step organic reactions. One common approach starts with the preparation of the furan and pyrrolidine intermediates, followed by their coupling with a thiazole-triazole core. The reaction conditions often require the use of catalysts, such as palladium, and specific solvents to facilitate the coupling reactions .

Industrial Production Methods

Industrial production of this compound may involve optimizing the synthetic route to increase yield and reduce costs. This can include the use of continuous flow reactors and automated synthesis techniques to ensure consistent quality and scalability .

Chemical Reactions Analysis

Types of Reactions

2-(Furan-2-yl)-5-(pyrrolidin-1-yl(p-tolyl)methyl)thiazolo[3,2-b][1,2,4]triazol-6-ol can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles such as amines and thiols. Reaction conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the furan ring can yield furanones, while nucleophilic substitution can introduce various functional groups into the thiazole and triazole rings .

Scientific Research Applications

2-(Furan-2-yl)-5-(pyrrolidin-1-yl(p-tolyl)methyl)thiazolo[3,2-b][1,2,4]triazol-6-ol has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-(Furan-2-yl)-5-(pyrrolidin-1-yl(p-tolyl)methyl)thiazolo[3,2-b][1,2,4]triazol-6-ol involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity and affecting various biochemical pathways. For example, it may inhibit certain enzymes involved in cell proliferation, leading to its potential use as an anticancer agent .

Comparison with Similar Compounds

Similar Compounds

  • 2-(Furan-2-yl)-5-(pyrrolidin-1-ylmethyl)thiazolo[3,2-b][1,2,4]triazol-6-ol
  • 2-(Furan-2-yl)-5-(piperidin-1-yl(p-tolyl)methyl)thiazolo[3,2-b][1,2,4]triazol-6-ol

Uniqueness

2-(Furan-2-yl)-5-(pyrrolidin-1-yl(p-tolyl)methyl)thiazolo[3,2-b][1,2,4]triazol-6-ol stands out due to its unique combination of functional groups, which confer distinct chemical and biological properties. Its structure allows for versatile chemical modifications, making it a valuable compound for various applications .

Properties

IUPAC Name

2-(furan-2-yl)-5-[(4-methylphenyl)-pyrrolidin-1-ylmethyl]-[1,3]thiazolo[3,2-b][1,2,4]triazol-6-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H20N4O2S/c1-13-6-8-14(9-7-13)16(23-10-2-3-11-23)17-19(25)24-20(27-17)21-18(22-24)15-5-4-12-26-15/h4-9,12,16,25H,2-3,10-11H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QXWNZCRLPXBUEP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C(C2=C(N3C(=NC(=N3)C4=CC=CO4)S2)O)N5CCCC5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H20N4O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

380.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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